molecular formula C11H15BrFNO2 B1529817 (4-Fluoro-3-bromo-benzyl)-(2,2-dimethoxy-ethyl)-amine CAS No. 1036712-61-4

(4-Fluoro-3-bromo-benzyl)-(2,2-dimethoxy-ethyl)-amine

Cat. No.: B1529817
CAS No.: 1036712-61-4
M. Wt: 292.14 g/mol
InChI Key: ZKXDPSKJJGYMAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Fluoro-3-bromo-benzyl)-(2,2-dimethoxy-ethyl)-amine is a useful research compound. Its molecular formula is C11H15BrFNO2 and its molecular weight is 292.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activity

  • Calcium Channel Activity : A study on substituted 1,4-benzoxazines, bearing an amino side chain, revealed compounds with moderate activity on intracellular calcium. The nature of the amine, including derivatives like 4-fluorobenzhydryloxyethylamine, was crucial in exhibiting superior potency (Bourlot et al., 1998).

Corrosion Inhibition

  • Mild Steel Corrosion Inhibition : Triazole Schiff bases, including (3-bromo-4-fluoro-benzylidene)-[1,2,4]triazol-4-yl-amine, were investigated as corrosion inhibitors on mild steel in hydrochloric acid. The study highlighted their efficiency in corrosion inhibition, dependent on the concentration of the inhibitor and the temperature of the medium (Chaitra et al., 2015).

Material Science

  • Photophysical Properties : The investigation into novel V-shaped and line-shaped molecules for morphology-dependent fluorochromism showcased how mechanical force or pH stimuli can induce reversible color changes. This research opens pathways for security ink applications without the need for a covering reagent (Lu & Xia, 2016).

Organic Synthesis

  • Electron Transport Layer in Polymer Solar Cells : A novel conjugated polyelectrolyte was synthesized and used as an electron-transporting layer in highly efficient, inverted structure polymer solar cells. This study highlights the role of novel materials in improving the power conversion efficiency of solar cells (Kim et al., 2014).

  • Synthesis of Fluorinated Heterocycles : Through electrophilic fluorocyclization of olefinic amides, fluorinated 4H-3,1-benzoxazines, and iminoisobenzofurans were synthesized, showcasing the methodology's mild conditions, wide substrate scope, and good functional group tolerance (Zhao et al., 2015).

Properties

IUPAC Name

N-[(3-bromo-4-fluorophenyl)methyl]-2,2-dimethoxyethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrFNO2/c1-15-11(16-2)7-14-6-8-3-4-10(13)9(12)5-8/h3-5,11,14H,6-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKXDPSKJJGYMAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNCC1=CC(=C(C=C1)F)Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4-Fluoro-3-bromo-benzyl)-(2,2-dimethoxy-ethyl)-amine
Reactant of Route 2
Reactant of Route 2
(4-Fluoro-3-bromo-benzyl)-(2,2-dimethoxy-ethyl)-amine
Reactant of Route 3
Reactant of Route 3
(4-Fluoro-3-bromo-benzyl)-(2,2-dimethoxy-ethyl)-amine
Reactant of Route 4
Reactant of Route 4
(4-Fluoro-3-bromo-benzyl)-(2,2-dimethoxy-ethyl)-amine
Reactant of Route 5
Reactant of Route 5
(4-Fluoro-3-bromo-benzyl)-(2,2-dimethoxy-ethyl)-amine
Reactant of Route 6
Reactant of Route 6
(4-Fluoro-3-bromo-benzyl)-(2,2-dimethoxy-ethyl)-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.